Alosetron (Z)-2-butenedioate
Overview
Description
Alosetron (Z)-2-butenedioate is a selective serotonin 5-HT3 receptor antagonist primarily used in the management of severe diarrhea-predominant irritable bowel syndrome (IBS) in women. This compound modulates serotonin-sensitive gastrointestinal processes, providing relief from symptoms such as abdominal pain, urgency, and diarrhea .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Alosetron involves the condensation of 2,3,4,5-tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one with 4-chloromethyl-5-methylimidazole in the presence of a strong base such as sodium hydride . This reaction requires careful handling due to the corrosive and flammable nature of sodium hydride. An alternative method involves reacting 2,3,4,5-tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one with 4-hydroxymethyl-5-methylimidazole in the presence of mineral acids like hydrochloric acid or sulfonic acids .
Industrial Production Methods: Industrial production of Alosetron typically follows the improved synthetic routes to ensure higher yields and safer reaction conditions. The use of mineral acids over strong bases is preferred to minimize hazards and improve the feasibility of large-scale production .
Chemical Reactions Analysis
Types of Reactions: Alosetron undergoes various chemical reactions, including:
Oxidation: Alosetron can be oxidized under specific conditions, although detailed oxidation pathways are less commonly reported.
Reduction: Reduction reactions are not typical for Alosetron due to its stable aromatic structure.
Substitution: Alosetron can undergo substitution reactions, particularly involving the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include iodine and other halogens under controlled conditions.
Substitution: Substitution reactions often involve nucleophiles or electrophiles targeting the imidazole ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted imidazole derivatives .
Scientific Research Applications
Alosetron has several scientific research applications:
Chemistry: Used as a model compound in studying selective serotonin receptor antagonists.
Biology: Investigated for its effects on serotonin-sensitive processes in the gastrointestinal tract.
Medicine: Primarily used in the treatment of severe diarrhea-predominant IBS in women.
Industry: Utilized in the development of pharmaceuticals targeting serotonin receptors.
Mechanism of Action
Alosetron exerts its effects by selectively antagonizing the serotonin 5-HT3 receptors, which are ligand-gated ion channels extensively distributed on enteric neurons in the gastrointestinal tract . By blocking these receptors, Alosetron inhibits the neuronal depolarization that regulates visceral pain, colonic transit, and gastrointestinal secretions. This blockade reduces pain, abdominal discomfort, urgency, and diarrhea in patients with IBS .
Comparison with Similar Compounds
Ondansetron: Another 5-HT3 antagonist used to treat nausea and vomiting, particularly in cancer and postoperative patients.
Granisetron: Used for similar indications as Ondansetron, with a slightly different chemical structure and pharmacokinetic profile.
Uniqueness: Alosetron is unique in its specific use for severe diarrhea-predominant IBS in women, whereas other 5-HT3 antagonists like Ondansetron and Granisetron are primarily used for nausea and vomiting . This specificity makes Alosetron particularly valuable in the targeted treatment of IBS.
Biological Activity
Alosetron (Z)-2-butenedioate, commonly known as alosetron, is a synthetic compound primarily used as a therapeutic agent for treating diarrhea-predominant irritable bowel syndrome (IBS-D) in women. Classified as a 5-hydroxytryptamine 3 (5-HT3) receptor antagonist, it plays a critical role in modulating gastrointestinal function by inhibiting the action of serotonin at 5-HT3 receptors located in the gastrointestinal tract. This article delves into the biological activity of alosetron, highlighting its mechanisms of action, clinical efficacy, safety profile, and relevant case studies.
Alosetron's biological activity is predominantly attributed to its selective antagonism of 5-HT3 receptors. By blocking these receptors, alosetron achieves several physiological effects:
- Reduced Colonic Transit : Alosetron slows down colonic transit time, which helps alleviate diarrhea associated with IBS-D.
- Decreased Visceral Pain : It reduces visceral hypersensitivity, thereby lowering abdominal pain and discomfort.
- Enhanced Water Absorption : The compound promotes increased water absorption in the intestines, contributing to firmer stool consistency.
The pharmacokinetics of alosetron reveal a terminal elimination half-life of approximately 1.5 hours, with about 74% excreted via urine and 11% through feces. Alosetron undergoes metabolism primarily through cytochrome P450 enzymes, including CYP2C9 and CYP3A4, leading to various metabolites that may also contribute to its therapeutic effects .
Efficacy in IBS-D Treatment
Clinical studies have demonstrated that alosetron effectively provides relief from symptoms associated with IBS-D. A notable randomized controlled trial involving 662 male subjects assessed the efficacy of different dosages of alosetron (0.5 mg to 4 mg) over a 12-week period. The results indicated:
- Adequate Relief Rates : The alosetron 1 mg twice-daily group showed a significantly higher rate of adequate relief from IBS symptoms compared to placebo (53% vs. 40%, p=0.04).
- Improvement in Stool Consistency : All doses of alosetron resulted in significantly firmer stools compared to placebo (p < 0.001) .
These findings underscore alosetron's role as an effective treatment option for managing IBS-D symptoms.
Safety Profile and Adverse Events
While alosetron is effective for treating IBS-D, it is associated with certain adverse events. A long-term study involving 859 subjects reported that:
- Constipation : Occurred in 32% of patients treated with alosetron compared to only 5% in the placebo group (p < 0.001). Most cases were mild to moderate and resolved spontaneously or with minimal intervention.
- Ischemic Colitis : The incidence rate was low at approximately 1.03 cases per 1000 patient-years during post-marketing surveillance .
Despite concerns regarding serious adverse events linked to ischemic colitis and constipation, the overall incidence has remained low since the reintroduction of alosetron after its initial withdrawal .
Regulatory History
Alosetron's journey through regulatory scrutiny highlights both its therapeutic potential and safety concerns. Initially approved in 2000, it faced withdrawal due to reports of serious adverse events including ischemic colitis and severe constipation. However, following extensive review and testimony from patients who benefitted from its use, it was reapproved in 2002 with strict prescribing guidelines aimed at minimizing risks .
Comparative Analysis with Other Treatments
To contextualize alosetron's effectiveness, a comparative analysis with other treatments for IBS-D is presented below:
Compound | Type | Mechanism of Action | Unique Features |
---|---|---|---|
Alosetron | 5-HT3 Receptor Antagonist | Blocks serotonin at 5-HT3 receptors | Specific for IBS-D; reduces gastrointestinal motility |
Rifaximin | Antibiotic | Targets gut microbiota | Used for non-constipation IBS; broad-spectrum action |
Eluxadoline | Mu-opioid receptor agonist | Modulates gut motility | Dual action on opioid receptors; less constipation risk |
This table illustrates how alosetron's specific mechanism distinguishes it from other agents used in managing IBS-D.
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-3,4-dihydropyrido[4,3-b]indol-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O.C4H4O4/c1-11-13(19-10-18-11)9-21-8-7-15-16(17(21)22)12-5-3-4-6-14(12)20(15)2;5-3(6)1-2-4(7)8/h3-6,10H,7-9H2,1-2H3,(H,18,19);1-2H,(H,5,6)(H,7,8)/b;2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPGTDZMQXRLAW-BTJKTKAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3C.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3C.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70575770 | |
Record name | (2Z)-But-2-enedioic acid--5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70575770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122852-43-1 | |
Record name | 1H-Pyrido[4,3-b]indol-1-one, 2,3,4,5-tetrahydro-5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-, (2Z)-2-butenedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122852-43-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2Z)-But-2-enedioic acid--5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70575770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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